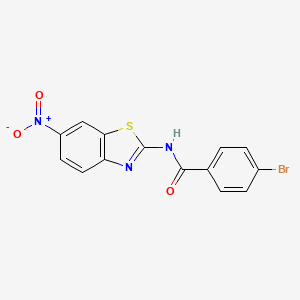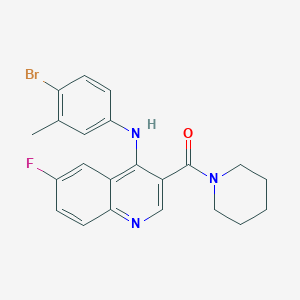
2,3-Dihydroindol-1-yl-(2-methylfuran-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,3-Dihydroindol-1-yl-(2-methylfuran-3-yl)methanone” is a chemical compound with the molecular formula C14H13NO2 . It is used in various chemical and pharmaceutical research .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques . The compound has a molecular weight of 227.25852 .Physical And Chemical Properties Analysis
“this compound” has several physical and chemical properties that can be analyzed. For instance, its melting point, boiling point, and density can be determined using various experimental techniques .Applications De Recherche Scientifique
Synthetic Pathways and Chemical Transformations
The chemical compound 2,3-Dihydroindol-1-yl-(2-methylfuran-3-yl)methanone has potential applications in various synthetic pathways and chemical transformations, as evidenced by research into related compounds and reactions. For instance, research on cycloaddition-rearrangement sequences of furan derivatives demonstrates methods for synthesizing hexahydroindolinones, highlighting the versatility of furan and indole derivatives in organic synthesis (Padwa et al., 1999). Further exploration into the functionalization of furan-2-one derivatives indicates the adaptability of these chemical frameworks in creating complex organic structures (Sobenina et al., 2011).
Catalytic Hydrogenation and Ether Synthesis
Research on the catalytic hydrogenation of dihydro-oxazines bearing functionalized methylene groups reveals potential pathways for the transformation of related dihydro compounds into valuable organic products, such as 1,4-amino alcohols and dihydrofurans (Sukhorukov et al., 2008). Similarly, studies on the synthesis of methyl-t-butyl ether from methanol and isobutene using clay catalysts demonstrate the utility of methanol in organic synthesis, potentially applicable to methanone derivatives for generating ethers and other oxygen-containing compounds (Adams et al., 1982).
Methanol as a Reactant in Organic Chemistry
The use of methanol as a clean and efficient H-transfer reactant for carbonyl reduction underscores its role in the selective reduction of aromatic aldehydes and ketones to alcohols, which could be relevant for modifying this compound (Pasini et al., 2014). Additionally, the refined structure of quinoprotein methanol dehydrogenase from Methylobacterium extorquens provides insights into the enzymatic utilization of methanol, potentially guiding biocatalytic approaches for the transformation of methanone derivatives (Ghosh et al., 1995).
Alternative Solvents and Reaction Media
The exploration of 2-Methyltetrahydrofuran (2-MeTHF) as a biomass-derived solvent highlights its application in organic synthesis, including reactions involving organometallics and biotransformations. This suggests the potential for using alternative solvents in reactions involving this compound to enhance reaction efficiency and environmental sustainability (Pace et al., 2012).
Mécanisme D'action
Propriétés
IUPAC Name |
2,3-dihydroindol-1-yl-(2-methylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-12(7-9-17-10)14(16)15-8-6-11-4-2-3-5-13(11)15/h2-5,7,9H,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPFQDAFJVTRES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5-Methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide](/img/structure/B2682507.png)
![3-(3,4-Dimethylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2682508.png)

![[2-(2-Ethylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/no-structure.png)
![2-(7-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2682511.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2682518.png)

![(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2682523.png)


![N-[3-(1,2,2,2-Tetrafluoroethyl)phenyl]prop-2-enamide](/img/structure/B2682529.png)